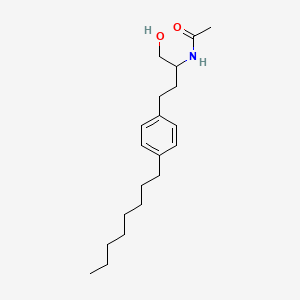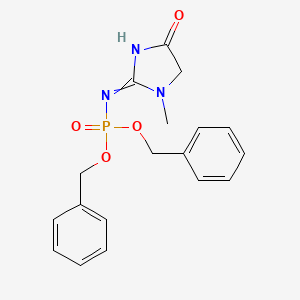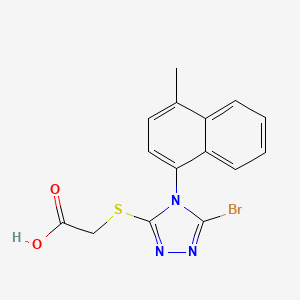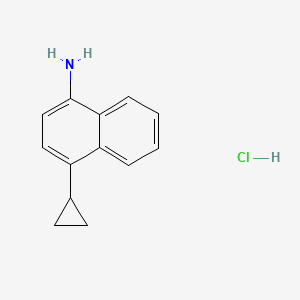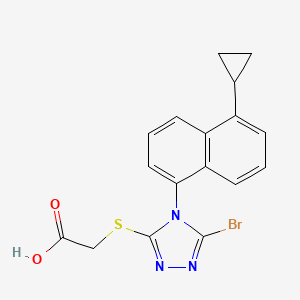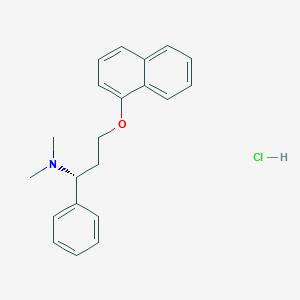
(R)-Dapoxetine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants used, the conditions required (e.g., temperature, pressure), and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Applications De Recherche Scientifique
Premature Ejaculation Treatment
®-Dapoxetine: is primarily recognized as a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation (PE). It works by increasing serotonin levels in the synaptic cleft, thereby enhancing ejaculatory control. Clinical trials have demonstrated its efficacy in delaying ejaculation and improving sexual satisfaction in men with PE .
Neuroprotection and Neurological Disorders
Research suggests that ®-dapoxetine may have neuroprotective effects. It modulates serotonin signaling, which could be relevant in conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. However, further studies are needed to explore its potential in these areas .
Depression and Anxiety
As an SSRI, ®-dapoxetine has similarities to other antidepressants. Some investigations have explored its use in treating depression and anxiety disorders. However, it is not commonly prescribed for these indications due to its specific focus on PE .
Analgesia and Pain Management
Emerging evidence suggests that ®-dapoxetine may play a role in pain modulation. Its effects on serotonin receptors could potentially impact pain perception and management. Researchers are investigating its analgesic properties, especially in chronic pain conditions .
Cardiovascular Health
Studies have investigated the cardiovascular effects of ®-dapoxetine. While it is not used primarily for cardiovascular conditions, its impact on blood pressure and heart rate warrants attention. Researchers have explored its safety profile in patients with cardiovascular risk factors .
Anti-Allergic Properties
Interestingly, ®-dapoxetine has been studied for its anti-allergic effects. It inhibits mast cell degranulation and histamine release, suggesting potential use in allergic conditions. However, this area requires further investigation .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-VEIFNGETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

